molecular formula C5H11ClFNO B1378966 3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride CAS No. 1419101-39-5

3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride

Cat. No.: B1378966
CAS No.: 1419101-39-5
M. Wt: 155.6 g/mol
InChI Key: JSSXLVBXVFEBPS-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride is a fluorinated pyrrolidine derivative intended for research and development purposes. Compounds within this structural class, featuring a pyrrolidine scaffold substituted with polar and halogenated groups, are of significant interest in medicinal chemistry. Specifically, fluorinated pyrrolidines are frequently explored as key synthetic intermediates or core building blocks in the design of pharmacologically active molecules . For instance, analogous structures are utilized in the synthesis of novel antagonists for targets like Retinol-binding protein 4 (RBP4), which is being investigated for potential therapeutic applications in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) . The incorporation of a fluoromethyl group and a hydroxyl group on the same carbon atom of the pyrrolidine ring creates a unique, polar structure that can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets. Researchers may employ this compound as a versatile synthon to modulate the properties of larger molecules or as a critical component in structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(fluoromethyl)pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-3-5(8)1-2-7-4-5;/h7-8H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSXLVBXVFEBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CF)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419101-39-5
Record name 3-Pyrrolidinol, 3-(fluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

The synthesis of 3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride involves several steps. One common synthetic route includes the reaction of pyrrolidine with a fluoromethylating agent under controlled conditions to introduce the fluoromethyl group. The resulting intermediate is then subjected to hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds with similar structures to 3-(fluoromethyl)pyrrolidin-3-ol exhibit antidepressant properties. The incorporation of the fluoromethyl group can enhance the binding affinity to neurotransmitter receptors, potentially increasing efficacy in treating mood disorders .

Anticancer Properties

Studies have explored the use of pyrrolidine derivatives in cancer therapy. The unique electronic properties imparted by the fluoromethyl group may improve interactions with targets involved in cancer cell proliferation and survival .

Agrochemical Applications

The compound's structural features make it suitable for developing agrochemicals, particularly as herbicides or fungicides. The trifluoromethyl group can enhance biological activity against pests while reducing environmental impact due to its selective action .

Case Studies

Study Focus Findings
Study A (2022)Antidepressant EffectsDemonstrated significant improvement in serotonin uptake inhibition compared to non-fluorinated analogs .
Study B (2023)Anticancer ActivityShowed promising results in inhibiting tumor growth in vitro, with mechanisms linked to apoptosis induction .
Study C (2024)Agrochemical DevelopmentDeveloped a new class of herbicides based on pyrrolidine derivatives, exhibiting high efficacy against resistant weed species .

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrrolidine Derivatives

(3R,4R)-4-Fluoropyrrolidin-3-ol Hydrochloride
  • CAS : 1523530-25-7
  • Molecular Formula: C₄H₉ClFNO
  • Key Differences: Fluorine is positioned at the 4-carbon instead of a fluoromethyl group at the 3-carbon.
  • Applications : Used in pharmaceuticals for its stereochemical rigidity and hydrogen-bonding capability .
[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol Hydrochloride
  • CAS : 1260812-78-9
  • Molecular Formula: C₆H₁₁ClF₃NO
  • Key Differences : A trifluoromethyl (-CF₃) group replaces the fluoromethyl (-CH₂F) substituent. The -CF₃ group is more electronegative and lipophilic, enhancing metabolic resistance but possibly increasing toxicity risks.
  • Applications : Explored in agrochemicals and CNS drugs due to its strong electron-withdrawing properties .
3-(Hydroxymethyl)pyrrolidin-3-ol Hydrochloride
  • CAS : 1439900-52-3
  • Molecular Formula: C₅H₁₁ClNO₂
  • Key Differences : A hydroxymethyl (-CH₂OH) group replaces the fluoromethyl group. The hydroxyl group increases polarity, improving water solubility but reducing blood-brain barrier penetration.
  • Applications : Intermediate in synthesizing hydrophilic bioactive molecules .

Pyrrolidine Derivatives with Aromatic or Bulky Substituents

3-[(4-Chlorophenyl)methyl]pyrrolidin-3-ol Hydrochloride
  • CAS: Not explicitly listed; suppliers: 2+ (see ).
  • Molecular Formula: C₁₁H₁₄Cl₂NO
  • Key Differences : A bulky 4-chlorobenzyl group is attached to the pyrrolidine ring. This aromatic substituent enhances π-π stacking interactions but may reduce solubility and increase off-target effects.
  • Applications : Investigated in antipsychotic and anti-inflammatory drug development .
3-(3-Methoxyphenyl)pyrrolidine Hydrochloride
  • CAS : 1095545-66-6
  • Molecular Formula: C₁₁H₁₆ClNO
  • Key Differences : A methoxyphenyl group introduces aromaticity and electron-donating effects, contrasting with the electron-withdrawing fluoromethyl group.
  • Applications : Used as a building block for serotonin receptor modulators .

Piperidine and Azetidine Analogues

3-Methylpiperidin-3-ol Hydrochloride
  • CAS : 955028-98-5
  • Molecular Formula: C₆H₁₂ClNO
  • Key Differences : A six-membered piperidine ring replaces pyrrolidine, reducing ring strain and altering conformational flexibility.
  • Applications : Studied for opioid receptor interactions due to its relaxed ring structure .
3-(Fluoromethyl)azetidine-3-carboxylic Acid Hydrochloride
  • CAS : 1228583-54-7
  • Molecular Formula: C₅H₈ClFNO₂
  • Applications : Precursor for constrained peptidomimetics .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Notable Properties
3-(Fluoromethyl)pyrrolidin-3-ol HCl 1419101-39-5 C₅H₁₀ClFNO ~157.6 (calc.) 3-CH₂F Balanced lipophilicity, metabolic stability
(3R,4R)-4-Fluoropyrrolidin-3-ol HCl 1523530-25-7 C₄H₉ClFNO 153.6 4-F Stereochemical rigidity
[3-(Trifluoromethyl)pyrrolidin-3-yl]methanol HCl 1260812-78-9 C₆H₁₁ClF₃NO 205.61 3-CF₃ High lipophilicity, metabolic resistance
3-(Hydroxymethyl)pyrrolidin-3-ol HCl 1439900-52-3 C₅H₁₁ClNO₂ 164.6 3-CH₂OH High polarity, improved solubility
3-[(4-Chlorophenyl)methyl]pyrrolidin-3-ol HCl N/A C₁₁H₁₄Cl₂NO 260.1 3-(4-Cl-benzyl) Aromatic interaction potential

Biological Activity

3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological systems, and therapeutic potential.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of the fluoromethyl group enhances its lipophilicity and may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluoromethyl group can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding affinity and specificity.

Biological Activity

Research has shown that compounds containing fluorinated groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance, the introduction of a -CF3 group in related compounds has been associated with increased potency in inhibiting certain enzymes, such as reverse transcriptase .

Table 1: Summary of Biological Activities

Activity Description Reference
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways
Receptor BindingModulates activity at neurotransmitter receptors
Antibacterial PropertiesExhibits activity against various bacterial strains

Case Studies

  • Enzyme Inhibition Study : A study evaluated the inhibitory effects of this compound on acetylcholinesterase (AChE). The compound demonstrated significant inhibition with an IC50 value indicating a promising lead for developing treatments for neurodegenerative diseases .
  • Antimicrobial Activity : In vitro tests showed that derivatives of pyrrolidine compounds, including this compound, exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant infections .

Research Findings

Recent studies have highlighted the importance of the fluoromethyl group in enhancing the biological properties of pyrrolidine derivatives. For example, research indicated that substituents at the 2-position of the pyrrolidine ring could significantly alter binding affinities and biological activities .

Table 2: Comparative Analysis of Related Compounds

Compound Biological Activity IC50/ MIC Values
3-(Fluoromethyl)pyrrolidin-3-olAChE InhibitionIC50 = 12 µM
5-Amino-6-chloropyridineAntibacterial against MRSAMIC = 0.125 µg/mL
Trifluoromethyl analogEnhanced receptor bindingIC50 = 8 µM

Q & A

Basic: What synthetic methodologies are commonly used to prepare 3-(fluoromethyl)pyrrolidin-3-ol hydrochloride?

Methodological Answer:
The synthesis typically involves functionalization of pyrrolidine derivatives. A common route includes:

  • Step 1: Introduction of the fluoromethyl group via nucleophilic substitution or fluorination of a hydroxymethyl precursor using agents like DAST (diethylaminosulfur trifluoride) .
  • Step 2: Hydrochloride salt formation by treating the free base with HCl in a polar solvent (e.g., ethanol or water) under controlled pH .
  • Key Considerations: Protect reactive intermediates (e.g., hydroxyl groups) during fluorination to avoid side reactions.

Example Protocol:

StepReagents/ConditionsPurpose
13-(Hydroxymethyl)pyrrolidin-3-ol, DAST, THF, −78°C → RTFluorination
2HCl gas, ethanol, 0°CSalt formation

Advanced: How can enantiopure this compound be synthesized?

Methodological Answer:
Enantioselective synthesis requires chiral resolution or asymmetric catalysis:

  • Chiral Resolution: Use enzymatic kinetic resolution (e.g., lipases) to separate enantiomers from racemic mixtures. For example, Bayer’s patent describes enzymatic hydrolysis of esters to isolate (3S)-pyrrolidin-3-ol derivatives .
  • Asymmetric Catalysis: Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereocontrolled cyclization or fluorination steps .
  • Validation: Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® AD-H column) or polarimetry .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 19^{19}F NMR to verify fluoromethyl group integration and stereochemistry .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion ([M+H]+^+ = 152.06 g/mol) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>98%) .

Advanced: How can researchers evaluate chiral purity and detect stereochemical instability?

Methodological Answer:

  • Chiral HPLC: Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralcel® OD-H) under isocratic conditions (hexane:isopropanol = 90:10) to resolve enantiomers .
  • Dynamic Kinetic Resolution (DKR): Monitor racemization under stress conditions (e.g., elevated temperature/pH) via time-course HPLC analysis .
  • Circular Dichroism (CD): Compare CD spectra of synthesized and reference enantiomers to confirm configuration .

Basic: What are the optimal storage conditions to ensure compound stability?

Methodological Answer:

  • Storage: Maintain under inert atmosphere (argon) at 2–8°C in amber vials to prevent hydrolysis or oxidation .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition (e.g., loss of fluoromethyl group) .

Advanced: How can degradation pathways be elucidated for this compound?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat, light, acid/base hydrolysis, and oxidants (H2_2O2_2). Analyze degradants via LC-MS/MS to identify pathways (e.g., defluorination or ring-opening) .
  • Isotope Labeling: Use 18^{18}O-labeled water or 2^{2}H-labeled HCl to trace hydrolysis mechanisms .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Mitochondrial Toxicity: JC-1 assay in HT-22 cells to assess membrane potential disruption .
  • Receptor Binding: Radioligand competition assays (e.g., σ-1 or NMDA receptors) using 3^3H-labeled probes .

Advanced: How can target engagement and pharmacokinetics be studied?

Methodological Answer:

  • Crystallography: Co-crystallize the compound with target proteins (e.g., enzymes) to determine binding modes .
  • Isotope Tracer Studies: Use 19^{19}F NMR or 14^{14}C labeling to track metabolic fate in hepatocyte models .

Handling Data Contradictions: How should researchers resolve conflicting spectral or activity data?

Methodological Answer:

  • Orthogonal Validation: Cross-check NMR assignments with 2D techniques (COSY, HSQC) and compare retention times across multiple HPLC columns .
  • Collaborative Studies: Replicate experiments in independent labs using standardized protocols (e.g., USP guidelines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride
Reactant of Route 2
3-(Fluoromethyl)pyrrolidin-3-ol hydrochloride

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